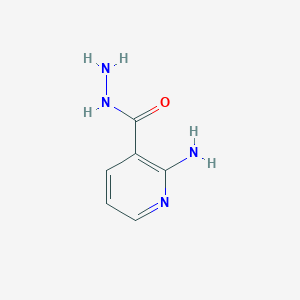

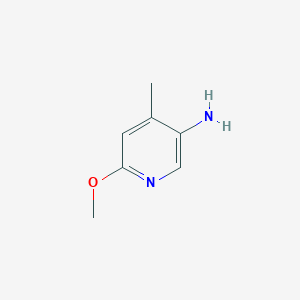

2-Aminonicotinohydrazide

Overview

Description

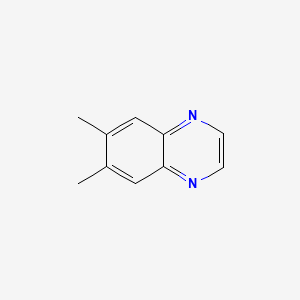

2-Aminonicotinic acid is a compound of significant interest in the field of organic chemistry due to its role as a synthetic intermediate in the production of various drugs. It is a derivative of nicotinic acid, also known as niacin or vitamin B3, with an amino group at the second carbon position of the pyridine ring .

Synthesis Analysis

The synthesis of 2-aminonicotinic acid has been approached through a novel four-step method starting from quinoline. The process involves the oxidation of quinoline to yield 2,3-pyridine dicarboxylic acid, followed by intramolecular dehydration to form the corresponding anhydride. Subsequent ammonolysis and Hofmann degradation reactions introduce the C(2) amino group, culminating in the production of 2-aminonicotinic acid. Notably, the use of NaClO3-H2SO4-CuSO4 as an oxidant has proven to be more effective than KMnO4, enhancing the yield to 65.2%. The optimized synthesis process is highlighted by its suitability for large-scale production, cost-effectiveness, safety, and simplicity in separation and purification, resulting in a high-purity final product .

Molecular Structure Analysis

The molecular structure of 2-aminonicotinic acid has been extensively studied through both experimental and theoretical methods. Ultraviolet absorption spectra in ethanol and water, as well as FT-IR spectra in the solid state, have been recorded. Computational studies using DFT (B3LYP) with a 6-311++G(d,p) basis set have provided geometrical parameters and energies for four conformers of 2-aminonicotinic acid. The most stable conformer, C1, was identified and used for further spectroscopic property analysis. The study also included an investigation of the monomeric and dimeric structures, revealing insights into the intermolecular O-H⋯O hydrogen bonding. Additionally, thermodynamic properties, charge transfer characteristics, frontier energy gap, and molecular electrostatic potential (MEP) were calculated, offering a comprehensive understanding of the molecule's electronic structure .

Chemical Reactions Analysis

2-Aminonicotinic acid can participate in various chemical reactions due to its functional groups. For instance, it can be used in the direct asymmetric Mannich reaction, where a bifunctional amino sulfonohydrazide catalyst enhances reactivity and enantioselectivity. This reaction allows for the construction of tetrasubstituted α-amino esters with high diastereo- and enantioselectivity, which are valuable in synthesizing biologically active compounds such as spirotetrahydrofuran .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-aminonicotinic acid derivatives have been explored through the synthesis of 2-amino-substituted 1,3,4-oxadiazoles and 1,3,4-thiadiazoles. These derivatives were obtained via condensation and I2-mediated oxidative bond formation, showcasing the versatility of 2-aminonicotinic acid in forming a variety of diazole derivatives. The resulting compounds were evaluated for their drug-like properties using Lipinski's Rule and related parameters, indicating reasonable oral bioavailability .

Mechanism of Action

While the specific mechanism of action for 2-Aminonicotinohydrazide is not available, it’s worth noting that similar compounds, such as monoamine oxidase inhibitors, have anti-inflammatory effects . They decrease the generation of end products such as hydrogen peroxide, aldehyde, and ammonium, and also inhibit biogenic amine degradation .

properties

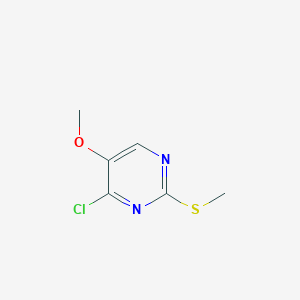

IUPAC Name |

2-aminopyridine-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4O/c7-5-4(6(11)10-8)2-1-3-9-5/h1-3H,8H2,(H2,7,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPRGDDUFZBEHLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)N)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90277643 | |

| Record name | 2-Aminonicotinohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90277643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Aminonicotinohydrazide | |

CAS RN |

5327-31-1 | |

| Record name | 5327-31-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3313 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Aminonicotinohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90277643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-Methylphenyl)sulfonyl]pyrrolidine](/img/structure/B1295941.png)